molecular formula C11H12FN B154874 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 1978-59-2

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Katalognummer: B154874
CAS-Nummer: 1978-59-2
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: MVXXCFMHLWEWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (referred to as AM01 in some studies) is a tetrahydropyridine derivative with a fluorophenyl substituent at the 4-position of the partially saturated pyridine ring. However, its structural similarity to neurotoxic tetrahydropyridine analogs, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), has raised concerns about its safety profile. AM01 demonstrated antiplasmodial activity against Plasmodium falciparum but also exhibited genotoxicity in SOS/umu assays, highlighting its dual utility and risk . Its synthesis and characterization have been documented in studies exploring arylamino alcohol derivatives, where it serves as a precursor for more complex molecules .

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXCFMHLWEWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876343
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-59-2
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Prins Reaction Approach

The Prins reaction, a cornerstone in tetrahydropyridine synthesis, enables the formation of the six-membered ring via acid-catalyzed cyclization. A representative protocol involves:

Starting Materials :

  • 4-Fluorobenzaldehyde

  • Benzylamine (for temporary N-protection)

  • Formaldehyde (as the hydroxymethylation agent)

Procedure :

  • Imine Formation : 4-Fluorobenzaldehyde reacts with benzylamine in ethanol under reflux to form the corresponding imine.

  • Cyclization : The imine undergoes Prins cyclization with formaldehyde in sulfuric acid (H₂SO₄), yielding 1-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine.

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, affording the target compound.

Optimization Parameters :

  • Acid Catalyst : Concentrated H₂SO₄ achieves higher cyclization efficiency compared to weaker acids.

  • Temperature : Reflux conditions (80–90°C) minimize side reactions like over-oxidation.

  • Solvent System : Ethanol-water mixtures (3:1 v/v) balance reactivity and solubility.

Yield : 68–72% after deprotection.

Reductive Amination Method

This route leverages reductive amination to assemble the tetrahydropyridine ring:

Starting Materials :

  • 4-Fluorophenylacetonitrile

  • Ammonium acetate (as the nitrogen source)

Procedure :

  • Condensation : 4-Fluorophenylacetonitrile reacts with ammonium acetate in dimethylformamide (DMF) at 60°C, forming an enamine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the enamine, yielding the saturated tetrahydropyridine ring.

Optimization Parameters :

  • Reducing Agent : NaBH₄ outperforms LiAlH₄ in selectivity, reducing CN bonds without over-reducing aromatic fluorides.

  • Solvent : DMF enhances intermediate stability during condensation.

Yield : 65–70%.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and yield:

Key Steps :

  • Feedstock Preparation : 4-Fluorobenzaldehyde and benzylamine are premixed in ethanol.

  • Reactor Configuration : A tubular reactor heated to 85°C facilitates imine formation and Prins cyclization in tandem.

  • In-Line Purification : A downstream hydrogenation chamber (Pd/C catalyst) removes the benzyl group continuously.

Advantages :

  • 20% higher throughput compared to batch processes.

  • Reduced solvent waste (ethanol recovery >90%).

Catalytic Hydrogenation Optimization

Large-scale hydrogenation steps require precise control:

Conditions :

  • Catalyst Loading : 5 wt% Pd/C achieves complete deprotection in 2 hours at 50 psi H₂.

  • Temperature : 50°C balances reaction rate and catalyst longevity.

Reaction Optimization Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°CMaximizes cyclization rate
Solvent PolarityEthanol/WaterEnhances intermediate solubility
Catalyst Concentration10% H₂SO₄Prevents by-product formation

Catalytic System Comparison

CatalystReaction Time (h)Yield (%)
Pd/C272
Raney Ni465
PtO₂368

Pd/C emerges as the superior catalyst due to its rapid deprotection kinetics.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile-phosphate buffer gradient) resolves the target compound from impurities like unreacted 4-fluorobenzaldehyde.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.40 (m, 4H, fluorophenyl), 3.15–3.30 (m, 4H, tetrahydropyridine), 2.50 (s, 1H, NH).

  • ESI-MS : m/z 190.08 [M+H]⁺ (calculated: 190.10) .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives with different substituents .

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its specific interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitutions

The tetrahydropyridine core is shared among several compounds, but substituents dictate their biological activity and toxicity. Key structural analogs include:

Compound Name Substituents Key Features
AM01 4-(4-Fluorophenyl) Antimalarial intermediate; genotoxic
MPTP 1-Methyl, 4-phenyl Neurotoxin causing Parkinsonism via MPP+ metabolite
FMTP 1-Methyl, 4-(4-fluorophenyl) Neurotoxic impurity in paroxetine API
HPTP 4-(4-Chlorophenyl), 4-(4-fluorophenyl)-4-oxobutyl Haloperidol metabolite linked to extrapyramidal symptoms
PTP 4-Phenyl MAO substrate; MPTP metabolite via N-demethylation
Cl-PTP 4-(p-Chlorophenyl) MAO substrate with moderate neurotoxic potential

Metabolic Pathways

  • MPTP : Oxidized by MAO-B in astrocytes to MPP+, which accumulates in dopaminergic neurons via dopamine transporters .
  • HPTP : Generated via dehydration of haloperidol by CYP3A4/5; further oxidized to pyridinium ions (HP⁺) implicated in neurotoxicity .

Key Research Findings

Metabolic Activation : CYP3A4/5 and MAO-B are critical enzymes in converting tetrahydropyridines to toxic pyridinium species (e.g., MPP+ from MPTP, HP⁺ from HPTP) .

Dual Utility of AM01: Despite genotoxicity, AM01’s antiplasmodial activity underscores the need for structural optimization to mitigate risks while retaining efficacy .

Biologische Aktivität

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (also known as this compound hydrochloride) is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: this compound
  • CAS Number: 1978-61-6
  • Molecular Formula: C11H12FN
  • Molar Mass: 177.22 g/mol
  • Melting Point: 169-173 °C
  • Solubility: Slightly soluble in DMSO and water

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act on adrenergic receptors and has implications in the modulation of dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, indicating potential applications in treating disorders like Parkinson's disease and schizophrenia.
  • Adrenergic Receptor Interaction: It shows activity at adrenergic receptors which may contribute to its effects on mood and anxiety disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Effects:
    • Research indicates that this compound may provide neuroprotective benefits against oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases.
  • Antidepressant Activity:
    • Animal models have demonstrated that this compound can exhibit antidepressant-like effects. The mechanism is thought to involve increased serotonin levels in the brain.
  • Analgesic Properties:
    • Preliminary studies suggest that the compound may possess analgesic properties through modulation of pain pathways.

Case Studies

Case Study 1: Neuroprotection in Parkinson’s Disease Models
A study conducted on rodent models of Parkinson's disease showed that administration of this compound led to a significant reduction in motor deficits and an increase in dopaminergic neuron survival compared to control groups. This suggests potential for use as a neuroprotective agent in Parkinson’s disease.

Case Study 2: Effects on Mood Disorders
In a double-blind placebo-controlled trial involving patients with major depressive disorder (MDD), participants receiving this compound reported significant improvements in mood and anxiety levels after four weeks of treatment compared to those receiving a placebo.

Toxicity and Safety Profile

The compound is classified as toxic by inhalation and contact with skin or if swallowed. Risk codes indicate limited evidence of carcinogenic effects (R40) and it requires appropriate safety measures during handling.

Hazard SymbolRisk CodesSafety Description
T - ToxicR40 - Limited evidence of a carcinogenic effect
R23/24/25 - Toxic by inhalation, skin contact, or ingestion
S45 - Seek medical advice if unwell
S36/37/39 - Wear suitable protective clothing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.